5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
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Overview
Description
5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that features a bromine atom, a pyrimidine ring, and a piperidine ring fused with a tetrahydrocinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the bromine atom through bromination reactions. The piperidine ring is then synthesized and fused with the tetrahydrocinnoline moiety. The final step involves coupling the piperidine derivative with the brominated pyrimidine under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide: This compound also contains a bromine atom and has shown high antibacterial activity.
Indole derivatives: These compounds share structural similarities and exhibit a wide range of biological activities
Uniqueness
5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical modifications, making it a versatile compound for scientific exploration.
Properties
IUPAC Name |
5-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN6/c18-13-10-19-17(20-11-13)21-14-5-7-24(8-6-14)16-9-12-3-1-2-4-15(12)22-23-16/h9-11,14H,1-8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVFVRBVXRRIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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